

(R)-N-Boc-3-Amino-3-phenylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No.: B064540

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **(R)-N-Boc-3-Amino-3-phenylpropanoic Acid**

Authored by a Senior Application Scientist Introduction: The Strategic Importance of a Chiral Building Block

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a β -amino acid backbone, a phenyl group conferring specific steric and electronic properties, and an acid-labile N-protecting group, makes it an exceptionally versatile intermediate.^[1] The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions, yet allows for clean, quantitative removal under mild acidic treatment, a critical feature for multi-step synthetic campaigns.^[2] This guide offers a comprehensive exploration of its chemical properties, reactivity, and application, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** is a white to off-white crystalline powder under standard conditions.^{[3][4]} Its structural features—a bulky, non-polar Boc group,

an aromatic phenyl ring, and a polar carboxylic acid—govern its solubility and physical characteristics. While detailed solubility data is not extensively published, its structure suggests moderate solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, and limited solubility in water and non-polar hydrocarbon solvents.[3]

Structural Diagram

[Click to download full resolution via product page](#)

Caption: 2D structure of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid**.

Summary of Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[3][4][5]
Molecular Weight	265.31 g/mol	[3][4]
Appearance	White to off-white powder/solid	[3][4]
Melting Point	~123.4 °C	[3][4]
pKa	4.32 ± 0.10 (Predicted)	[4]
CAS Number	161024-80-2	[4][6]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bond Count	6	[5]

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The distinct functional groups in **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

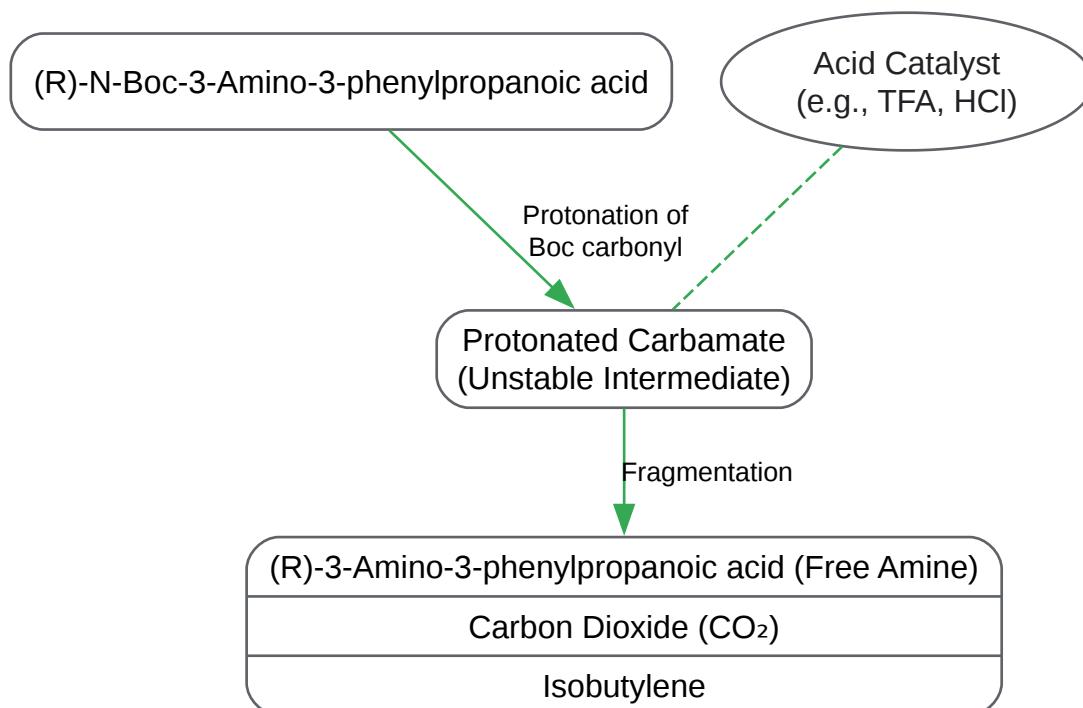
- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic protons of the phenyl group typically appear as a multiplet in the 7.2-7.4 ppm region. The methine proton at the chiral center (α to the nitrogen) and the diastereotopic methylene protons of the ethyl bridge will present as complex multiplets.
- ¹³C NMR: The carbon spectrum provides clear signals for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~174 ppm).[7] The quaternary carbon of the Boc group resonates around 80 ppm, while the methyl carbons appear near 28 ppm.[7] Aromatic carbons will be visible in the 125-140 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong carbonyl stretching absorptions. The C=O bond of the carbamate (Boc group) typically appears around $1680\text{-}1710\text{ cm}^{-1}$, while the carboxylic acid C=O stretch is found near $1700\text{-}1725\text{ cm}^{-1}$. A broad O-H stretch from the carboxylic acid will be present from $2500\text{-}3300\text{ cm}^{-1}$, and the N-H stretch of the carbamate is expected around $3300\text{-}3500\text{ cm}^{-1}$.^[8]

Mass Spectrometry (MS)

Under electrospray ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to $[\text{M}-\text{H}]^-$ at $\text{m/z } 264.12$ or $[\text{M}+\text{Na}]^+$ at $\text{m/z } 288.12$. A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or components thereof, such as isobutylene (56 amu).


Chemical Reactivity and Stability

The compound's reactivity is primarily dictated by the interplay between the carboxylic acid and the N-Boc protecting group.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the key to the molecule's synthetic utility. It is stable to a wide variety of reaction conditions, including catalytic hydrogenation, basic hydrolysis, and many nucleophilic reagents, allowing for selective modification at other parts of a larger molecule.^[2]

Its principal reactivity is its lability under acidic conditions. This deprotection is crucial for subsequent steps, such as peptide coupling, where the free amine is required.

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection of the N-Boc group.

Carboxylic Acid Reactivity

The carboxylic acid moiety readily undergoes reactions typical of its class. Most importantly, it can be activated for amide bond formation, which is the basis for its use in peptide synthesis.^[9] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like NHS (N-Hydroxysuccinimide) to form an active ester intermediate, which then reacts cleanly with a free amine.^[10]

Stability and Storage

The compound is stable under normal laboratory conditions.^[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent hydrolysis of the Boc group by ambient moisture and acid vapors.^{[3][4]} Incompatible materials include strong oxidizing agents.^[3] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).^[3]

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy involves the enantioselective synthesis or resolution of a β -amino ester, followed by N-protection.

Representative Synthetic Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

- Step 1: Synthesis of Racemic β -Amino Ester: A common starting point is the Rodionov reaction, involving the condensation of benzaldehyde, malonic acid, and ammonium acetate to yield racemic 3-amino-3-phenylpropanoic acid, which is then esterified.
- Step 2: Enantiomeric Resolution (Example): The racemic ester can be resolved via enantioselective N-acylation using a lipase enzyme, such as *Candida antarctica* lipase A (CAL-A).^[11] This selectively acylates one enantiomer, allowing for separation from the unreacted (R)- or (S)-enantiomer.
- Step 3: N-Boc Protection: The resolved amino ester is dissolved in a suitable solvent like 1,4-dioxane or dichloromethane.^[10] A base (e.g., NaOH or triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc_2O). The reaction is typically stirred at room temperature until completion, as monitored by TLC.
- Step 4: Saponification: The N-Boc protected ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water.
- Step 5: Work-up and Purification: After hydrolysis, the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The final product is often purified by recrystallization or column chromatography to achieve high purity ($\geq 97\%$).^[12]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** make it a high-value component in the synthesis of complex molecular targets.

- Peptide Synthesis and Peptidomimetics: As a β -amino acid, its incorporation into peptide chains results in peptidomimetics with altered secondary structures (e.g., novel helices or turns) compared to natural α -peptides. These modified structures can lead to enhanced proteolytic stability and improved pharmacokinetic profiles, making them attractive for drug development.[1][12]
- Chiral Pharmaceuticals: It serves as a crucial intermediate in the asymmetric synthesis of pharmaceuticals. The defined stereochemistry at the C3 position is transferred to the final active pharmaceutical ingredient (API), which is critical for specific binding to biological targets like enzymes and receptors. It has been utilized in the development of therapeutics for neurological disorders and oncology.[13][14]
- Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands for transition metal catalysts, facilitating a wide range of asymmetric transformations in organic synthesis.[1]

Safety and Handling

According to safety data sheets, **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** is not classified as hazardous under US OSHA Hazard Communication Standard 2024.[3] However, standard laboratory precautions should always be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area and avoid dust formation.[3]
- First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse thoroughly for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[3]

References

- 3-{{(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid.
- **(R)-N-Boc-3-Amino-3-phenylpropanoic acid.** Chemdad Co., Ltd. [\[Link\]](#)
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [\[Link\]](#)
- **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** CAS#: 161024-80-2.
- Protection of Amino Groups - Boc. Organic Chemistry Portal. [\[Link\]](#)
- Synthesis and biological evaluation of a dipeptide analogue. Scholars Research Library - Der Pharma Chemica. [\[Link\]](#)
- CID 158720422 | C18H22N2O4.
- Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [\[Link\]](#)
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
- 4. (R)-N-Boc-3-Amino-3-phenylpropanoic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3-{{(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]
- 9. derpharmacemica.com [derpharmacemica.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(R)-N-Boc-3-Amino-3-phenylpropanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b064540#r-n-boc-3-amino-3-phenylpropanoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com